A Comprehensive Technical Guide to 3-Iodo-6-methoxy-1H-indazole: A Key Building Block in Medicinal Chemistry
A Comprehensive Technical Guide to 3-Iodo-6-methoxy-1H-indazole: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-6-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds. Indazoles consist of a bicyclic structure formed by the fusion of a benzene ring and a pyrazole ring. This particular derivative, with an iodine atom at the 3-position and a methoxy group at the 6-position, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features, particularly the reactive iodine atom, make it an ideal scaffold for introducing molecular diversity through cross-coupling reactions, enabling the exploration of new chemical entities in drug discovery programs.
The indazole core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] Notably, several FDA-approved drugs, such as the anti-cancer agents niraparib and pazopanib, feature the indazole moiety, highlighting its significance in medicinal chemistry.[1] This guide provides an in-depth overview of the properties, synthesis, and applications of 3-Iodo-6-methoxy-1H-indazole, with a focus on its utility in the development of kinase inhibitors.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 3-Iodo-6-methoxy-1H-indazole is presented in the table below.
| Property | Value | Reference |
| CAS Number | 936138-17-9 | [2][3] |
| Molecular Formula | C8H7IN2O | [3] |
| Molecular Weight | 274.06 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Boiling Point | 393.1°C at 760 mmHg (predicted) | [3] |
| Storage | 2-8°C, protect from light | [3] |
| Purity | Typically ≥95% | |
| SMILES | COC1=CC2=C(C=C1)C(I)=NN2 | |
| InChI | InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) |
Safety Information
3-Iodo-6-methoxy-1H-indazole should be handled with care in a laboratory setting, following standard safety protocols. The available safety data indicates the following hazards:
| Hazard Statement | GHS Pictogram | Precautionary Statement |
| H302: Harmful if swallowed | GHS07 (Harmful) | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis of 3-Iodo-6-methoxy-1H-indazole
Step 1: Synthesis of 6-methoxy-1H-indazole
The synthesis of 6-methoxy-1H-indazole can be achieved through the cyclization of an appropriate precursor, such as 2-amino-4-methoxybenzaldehyde, with a suitable reagent like hydrazine.
Caption: Synthesis of 6-methoxy-1H-indazole.
Experimental Protocol:
-
To a solution of 2-amino-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq).
-
The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization or column chromatography to yield pure 6-methoxy-1H-indazole.
Step 2: Iodination of 6-methoxy-1H-indazole
The C3 position of the indazole ring can be selectively iodinated using molecular iodine in the presence of a base.[4] This method is widely used for the synthesis of 3-iodoindazoles.
Caption: Iodination of 6-methoxy-1H-indazole.
Experimental Protocol:
-
Dissolve 6-methoxy-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
To this solution, add a base such as potassium carbonate (K2CO3) (2.0 eq) followed by the portion-wise addition of iodine (I2) (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford 3-Iodo-6-methoxy-1H-indazole.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary application of 3-Iodo-6-methoxy-1H-indazole in the pharmaceutical industry is as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[5][6] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The iodine atom at the C3 position of the indazole ring serves as a versatile "handle" for introducing various substituents through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the indazole core to optimize the potency and selectivity of kinase inhibitors.
Caption: Synthetic utility in kinase inhibitor development.
The synthesized library of indazole derivatives can then be screened against a panel of protein kinases to identify potent and selective inhibitors. The methoxy group at the 6-position can also influence the pharmacokinetic properties of the final compounds, such as solubility and metabolic stability.
Spectroscopic Characterization
While experimental spectra for 3-Iodo-6-methoxy-1H-indazole are not publicly available, its spectroscopic characteristics can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton of the indazole, and the methoxy protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing and anisotropic effects of the iodine atom.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C4) | 7.5 - 7.8 | d |
| Aromatic-H (C5) | 6.8 - 7.1 | dd |
| Aromatic-H (C7) | 7.2 - 7.5 | d |
| NH | 12.0 - 13.5 | br s |
| OCH3 | 3.8 - 4.0 | s |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the iodine atom (C3) is expected to have a significantly lower chemical shift compared to an unsubstituted carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 85 - 95 |
| C3a | 140 - 145 |
| C4 | 120 - 125 |
| C5 | 100 - 105 |
| C6 | 155 - 160 |
| C7 | 110 - 115 |
| C7a | 135 - 140 |
| OCH3 | 55 - 60 |
Mass Spectrometry (Predicted)
In a mass spectrum, 3-Iodo-6-methoxy-1H-indazole would be expected to show a prominent molecular ion peak (M+) at m/z 274. The isotopic pattern of iodine (100% ¹²⁷I) will result in a single molecular ion peak. Fragmentation may involve the loss of iodine, the methoxy group, or other characteristic fragments of the indazole ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely display characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (around 1450-1620 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1020-1250 cm⁻¹).[7]
Conclusion
3-Iodo-6-methoxy-1H-indazole is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and the presence of a strategically placed iodine atom facilitate the synthesis of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and its key applications, underscoring its importance in the ongoing quest for new therapeutic agents.
References
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
Ark Pharma Scientific Limited. (n.d.). 3-Iodo-6-methoxy-1H-indazole | CAS:936138-17-9. Retrieved from [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). Molecules, 24(15), 2753. [Link]
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